molecular formula C11H9Cl2NO B11724183 (2,7-Dichloro-6-methylquinolin-3-yl)methanol

(2,7-Dichloro-6-methylquinolin-3-yl)methanol

Katalognummer: B11724183
Molekulargewicht: 242.10 g/mol
InChI-Schlüssel: UVJYCAUDCVGZFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,7-Dichloro-6-methylquinolin-3-yl)methanol is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse pharmacological activities, including antimalarial, antifungal, and anticancer properties . This compound is characterized by the presence of two chlorine atoms, a methyl group, and a hydroxyl group attached to the quinoline ring, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,7-Dichloro-6-methylquinolin-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(2,7-Dichloro-6-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Formation of (2,7-Dichloro-6-methylquinolin-3-yl)ketone.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of substituted quinoline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(2,7-Dichloro-6-methylquinolin-3-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2,7-Dichloro-6-methylquinolin-3-yl)methanol involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,7-Dichloro-6-methylquinolin-3-yl)methanol is unique due to the specific arrangement of chlorine and methyl groups on the quinoline ring, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H9Cl2NO

Molekulargewicht

242.10 g/mol

IUPAC-Name

(2,7-dichloro-6-methylquinolin-3-yl)methanol

InChI

InChI=1S/C11H9Cl2NO/c1-6-2-7-3-8(5-15)11(13)14-10(7)4-9(6)12/h2-4,15H,5H2,1H3

InChI-Schlüssel

UVJYCAUDCVGZFM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=CC(=C(N=C2C=C1Cl)Cl)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.